molecular formula C11H16ClN B1421788 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride CAS No. 1258639-74-5

3-Methyl-3-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B1421788
CAS No.: 1258639-74-5
M. Wt: 197.7 g/mol
InChI Key: UKIMNUHZIXYJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3-phenylcyclobutan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthesis of Novel Compounds : Research has shown the efficient synthesis of novel compounds using 3-aminocyclobut-2-en-1-ones, derived from a variety of cyclobuta-1,3-diones and a phenylalanine-derived primary amine, which is structurally related to 3-Methyl-3-phenylcyclobutan-1-amine hydrochloride. These compounds have potential as VLA-4 antagonists, indicating their importance in medicinal chemistry (Brand, de Candole, & Brown, 2003).

Medicinal Chemistry Applications

  • Synthesis of Dual Serotonin/Norepinephrine Reuptake Inhibitor : A method involving the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, akin to the structure of this compound, has been applied in synthesizing a dual serotonin/norepinephrine reuptake inhibitor (Lifchits & Charette, 2008).

Antimicrobial Applications

  • Antimicrobial Activity of Schiff Base Ligands : Schiff base ligands containing 2,4–disubstituted thiazoles and cyclobutane rings, related structurally to this compound, have shown antimicrobial activities against various microorganisms. This indicates the potential of such compounds in developing new antimicrobial agents (Yilmaz & Cukurovalı, 2003).

Synthetic Chemistry and Drug Design

  • Synthesis of Protected 2-Aminocyclobutanone : The synthesis of a protected 2-aminocyclobutanone, structurally similar to this compound, has been reported for use as a modular synthon in the development of hydrolase enzyme inhibitors. This emphasizes its potential in drug design and synthetic chemistry (Mohammad, Reidl, Zeller, & Becker, 2020).

Properties

IUPAC Name

3-methyl-3-phenylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-11(7-10(12)8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIMNUHZIXYJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.